5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonynone backbone and a phenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the nonynone backbone and the introduction of the phenylmethoxy group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8R)-
- 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)-
Uniqueness
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-, (8S)- is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its unique structure makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
826994-47-2 |
---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(8S)-1-hydroxy-8-phenylmethoxynon-5-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-14(7-5-10-16(18)11-6-12-17)19-13-15-8-3-2-4-9-15/h2-4,8-9,14,17H,6-7,11-13H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
AMGUEFGKCFJLQK-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](CC#CC(=O)CCCO)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(CC#CC(=O)CCCO)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.